5'-Chloro-6'-oxo Simvastatin
Description
Properties
CAS No. |
134395-21-4 |
|---|---|
Molecular Formula |
C₂₅H₃₇ClO₆ |
Molecular Weight |
469.01 |
Synonyms |
[1S-[1α,3α,4β,7β,8β(2S*,4S*),8aβ]]-2,2-Dimethylbutanoic Acid 4-Chloro-1,2,3,4,6,7,8,8a-octahydro-3,7-dimethyl-6-oxo-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Characterization and Control of 5'-Chloro-6'-oxo Simvastatin Impurity
[1]
Executive Summary & Structural Identity[1]
The impurity 5'-Chloro-6'-oxo Simvastatin (CAS: 134395-21-4) represents a critical process-related impurity and degradation product in the lifecycle of Simvastatin.[1] Its presence indicates a specific confluence of oxidative stress and halogenation during the synthesis or storage of the Active Pharmaceutical Ingredient (API).[1]
Unlike common hydrolytic impurities (e.g., Simvastatin Acid) or oxidative dimers, this compound features a modification on the hexahydronaphthalene (decalin) core, specifically involving the introduction of a ketone functionality and a chlorine atom.[1]
Chemical Identity Table[1]
| Attribute | Detail |
| Common Name | 5'-Chloro-6'-oxo Simvastatin |
| CAS Number | 134395-21-4 |
| Molecular Formula | C₂₅H₃₇ClO₆ |
| Molecular Weight | 469.01 g/mol |
| Structural Class | Halogenated Statin Derivative / Alpha-Chloro Ketone |
| Parent Compound | Simvastatin (C₂₅H₃₈O₅, MW 418.[1]57) |
| Key Modification | Oxidation at C6' (ketone formation) and Chlorination at C5' (alpha-substitution) |
Structural Elucidation
The structure retains the characteristic 2,2-dimethylbutyrate ester side chain and the hydroxy-lactone ring (essential for HMG-CoA reductase inhibition).[1] The modification occurs on the decalin ring system:
-
6'-Oxo: The methylene group at position 6' of the hexahydronaphthalene ring is oxidized to a carbonyl (ketone).[1]
-
5'-Chloro: The methine proton at position 5' (alpha to the newly formed ketone) is substituted by a chlorine atom.[1]
This structural change significantly alters the polarity and UV absorption profile of the molecule compared to Simvastatin, necessitating specific chromatographic resolution strategies.
Formation Mechanism & Pathway Analysis[1]
The formation of 5'-Chloro-6'-oxo Simvastatin is not a metabolic event but a chemical degradation or process artifact.[1] It typically arises through an oxidative alpha-halogenation pathway.[1]
Mechanistic Hypothesis[1]
-
Oxidation (Step 1): The C6' position of the decalin ring is susceptible to allylic oxidation (or general oxidation depending on reagents), forming the 6'-oxo Simvastatin intermediate.[1] This intermediate is a known impurity (often designated as Impurity B or similar in various profiles).[1]
-
Enolization & Halogenation (Step 2): In the presence of chloride ions (Cl⁻) and an oxidizing environment (or direct reaction with reagents like thionyl chloride or hypochlorite residues), the enol form of the 6'-ketone undergoes electrophilic attack by a chloronium equivalent (Cl⁺), resulting in alpha-chlorination at C5'.[1]
Critical Process Parameters (CPPs)
-
Presence of Chlorinated Solvents: Use of Dichloromethane (DCM) or Chloroform in the presence of oxidants.[1]
-
Reagents: Use of chlorinating agents for protection/deprotection steps (e.g., silyl chloride reagents) if quenching is incomplete before oxidation steps.[1]
-
Cleaning Agents: Interaction with hypochlorite (bleach) residues during equipment cleaning.[1]
Pathway Visualization (DOT)
Figure 1: Proposed reaction pathway for the formation of 5'-Chloro-6'-oxo Simvastatin via oxidative alpha-halogenation.[1]
Analytical Characterization Strategy
To accurately identify and quantify this impurity, a multi-detector approach is required due to the specific isotopic signature of chlorine.
Mass Spectrometry (LC-MS/MS)
The presence of Chlorine provides a definitive mass spectral tag.[1]
-
Isotopic Pattern: Unlike Simvastatin, this impurity will exhibit a distinct M+2 peak with approximately 33% intensity relative to the molecular ion (M+), corresponding to the natural abundance of ³⁷Cl.[1]
-
Ionization: Positive ESI mode ([M+H]⁺ or [M+Na]⁺).[1]
-
Fragmentation: Expect loss of the ester side chain (2,2-dimethylbutyric acid) and HCl elimination.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
Deshielding: The proton at C5' will shift significantly downfield due to the inductive effect of the Chlorine and the anisotropy of the adjacent Carbonyl (C6'=O).[1]
-
Multiplicity: Loss of coupling partners at C6' (now a ketone) and substitution at C5' will simplify the splitting pattern of the C5' proton compared to the parent.[1]
-
-
¹³C NMR:
-
Appearance of a ketone carbonyl signal (~200-210 ppm).[1]
-
Significant shift of the C5' carbon due to Cl attachment.
-
HPLC Method Parameters (Recommendation)
Standard reverse-phase methods for Statins may need adjustment to separate the chloro-oxo derivative, which is less polar than the hydroxy-acid metabolites but distinct from the parent.[1]
| Parameter | Condition |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 20 mins (Gradient required to elute lipophilic chloro-impurities) |
| Detection | UV at 238 nm (Simvastatin max) and MS (SIM mode for m/z 469/471) |
| RRT (Approx) | Likely > 1.1 (elutes after Simvastatin due to Cl lipophilicity masking the polarity of the ketone) |
Control & Remediation Strategy
To maintain this impurity below ICH Q3A/B qualification thresholds (typically < 0.15% or < 1.0 mg/day intake), the following control strategy is recommended:
-
Solvent Exclusion: Replace chlorinated solvents (DCM) in the final crystallization steps with non-halogenated alternatives (e.g., Ethyl Acetate/Heptane).[1]
-
Oxidation Control: Store intermediates and API under Nitrogen/Argon to prevent the formation of the 6'-oxo precursor. Use antioxidants (e.g., BHT) if permissible in the formulation.[1]
-
Cleaning Validation: Ensure total removal of hypochlorite-based cleaning agents from reactors before introducing Simvastatin, as trace HOCl is a potent chlorinating oxidant.[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Simvastatin Monograph 1563. European Pharmacopoeia.[1][] (Standard reference for Simvastatin impurity profiling).
-
Veeprho Laboratories. 5'-Chloro-6'-Oxo Simvastatin Impurity Standards.[1] Available at: [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for Simvastatin.[1] Available at: [Link][1]
-
ChemBK. 5'-Chloro-6'-oxo Simvastatin (CAS 134395-21-4).[1][3][4] Available at: [Link][1]
Technical Guide: Structural Elucidation and Mechanistic Profiling of Chlorinated vs. Oxidative Simvastatin Impurities
The following technical guide provides an in-depth structural and mechanistic comparison of 5'-Chloro-6'-oxo Simvastatin and 6-Oxo Simvastatin . This analysis is designed for pharmaceutical scientists engaged in impurity profiling, stability indicating method (SIM) development, and toxicological risk assessment.
Executive Summary
In the synthesis and stability profiling of Simvastatin (a semi-synthetic HMG-CoA reductase inhibitor), impurity characterization is critical for ICH Q3A/B compliance. While 6-Oxo Simvastatin is a well-documented oxidative degradant (often designated as a metabolite or stress impurity), 5'-Chloro-6'-oxo Simvastatin represents a more complex, process-related impurity arising from specific synthetic conditions involving halogenation agents.
This guide delineates the structural divergence between these two entities, proposing a mechanistic basis for their formation and establishing protocols for their analytical differentiation.[1]
| Compound | Common Name | CAS Registry | Classification | Core Modification |
| Impurity A | 6-Oxo Simvastatin | 130468-11-0 | Oxidative Degradant / Metabolite | Oxidation of C6' (allylic) to Ketone |
| Impurity B | 5'-Chloro-6'-oxo Simvastatin | 134395-21-4 | Process-Related Impurity | Chlorination at C5' + Oxidation at C6' |
Structural Elucidation & Numbering Convention
To understand the difference, we must first establish the numbering convention. In this guide, we utilize the Modified IUPAC Statin Numbering :
-
Unprimed numbers (1–6): Refer to the
-hydroxy acid/lactone moiety. -
Primed numbers (1'–8'): Refer to the hexahydronaphthalene ring system.
-
Double Primed numbers (1''...): Refer to the 2,2-dimethylbutanoate ester side chain.[2]
6-Oxo Simvastatin (The Oxidative Standard)
-
Structure: The hexahydronaphthalene ring, normally containing a diene system (C3'=C4' and C4a'=C5' or similar depending on resonance), undergoes allylic oxidation.
-
Modification: A ketone functionality is introduced at the C6' position .
-
Consequence: This oxidation disrupts the hydrophobicity of the ring but retains the planar geometry required for partial binding, though potency is generally reduced.
5'-Chloro-6'-oxo Simvastatin (The Halogenated Variant)
-
Structure: This impurity shares the C6'-ketone motif but contains a chlorine atom at the adjacent C5' position .
-
Stereochemistry: The introduction of Chlorine at C5' creates a sterically crowded
-halo ketone system. -
Chemical Implication:
-Halo ketones are potentially reactive electrophiles (alkylation agents), raising genotoxic structural alerts (GTI) that require tighter control limits than simple oxidative degradants.
Mechanistic Pathways of Formation
The formation of these impurities stems from fundamentally different stress vectors: Oxidative Stress vs. Synthetic Halogenation .
Pathway A: 6-Oxo Simvastatin (Autoxidation)
This impurity forms via radical-mediated autoxidation or enzymatic metabolism (CYP3A4).
-
Initiation: Hydrogen abstraction at the allylic C6' position (weak C-H bond).
-
Propagation: Formation of a peroxy radical, followed by a hydroperoxide intermediate.
-
Termination: Dehydration/rearrangement to the stable
-unsaturated ketone (enone) or saturated ketone depending on the specific ring saturation.
Pathway B: 5'-Chloro-6'-oxo Simvastatin (Electrophilic Trapping)
This impurity is process-related, likely occurring during the acylation step of Simvastatin synthesis (conversion of Lovastatin to Simvastatin).
-
Precursor: Silyl-protected diol lactone (intermediate).
-
Reagent Interaction: During the side-chain modification (using 2,2-dimethylbutyryl chloride), excess chloride ions or chlorinating agents (e.g., thionyl chloride traces, or activation of silyl chlorides) can attack the electron-rich diene system.
-
Mechanism: Electrophilic attack of Cl+ (or equivalent species) on the C4a'-C5' double bond, followed by oxidative workup or hydrolysis that installs the ketone at C6'.
Visualization of Pathways (DOT Diagram)
Figure 1: Divergent formation pathways. Top (Green): Oxidative degradation.[1] Bottom (Red/Black): Process-related chlorination.
Analytical Characterization & Differentiation
Distinguishing these two impurities requires high-resolution Mass Spectrometry (HRMS) and NMR due to their structural similarity.
Mass Spectrometry (LC-MS/MS) Profile
| Feature | 6-Oxo Simvastatin | 5'-Chloro-6'-oxo Simvastatin |
| Molecular Formula | C25H36O6 | C25H35ClO6 |
| Monoisotopic Mass | ~432.25 Da | ~466.21 Da |
| Mass Shift | +14 Da (vs Simvastatin) | +48 Da (vs Simvastatin) |
| Isotope Pattern | Standard C/H/O | Distinct 3:1 ratio (M and M+2) due to |
| Key Fragment | Loss of ester side chain (m/z ~317) | Loss of ester side chain + HCl signature |
NMR Spectroscopy Signatures ( H & C)
-
6-Oxo Simvastatin:
- C NMR: Distinct carbonyl signal at ~198-202 ppm (conjugated ketone).
- H NMR: Downfield shift of the C5'-H proton due to the adjacent carbonyl.
-
5'-Chloro-6'-oxo Simvastatin:
- C NMR: Carbonyl signal present (~200 ppm). Crucially, the C5' carbon signal shifts significantly upfield/downfield (relative to alkene) and loses the alkene character, appearing in the aliphatic/halo-substituted region (~60-70 ppm depending on stereochemistry).
- H NMR: The proton at C5' (if present) will show a distinct deshielding effect due to the geminal Chlorine and vicinal Carbonyl, likely appearing as a doublet or singlet at 4.5–5.5 ppm .
Experimental Protocols
Protocol: Targeted Generation of 6-Oxo Simvastatin (Oxidative Stress)
Use this protocol to generate the reference standard for Impurity A.
-
Preparation: Dissolve Simvastatin (100 mg) in Acetonitrile:Water (80:20).
-
Stress Induction: Add 30%
(1.0 mL) to the solution. -
Incubation: Heat at 60°C for 4 hours.
-
Quenching: Cool to room temperature; decompose excess peroxide with Sodium Sulfite solution.
-
Isolation: Analyze via HPLC-UV (238 nm). Isolate the peak at RRT ~0.85 (relative to Simvastatin) using semi-prep HPLC.
Protocol: Detection of 5'-Chloro-6'-oxo Simvastatin (Impurity Profiling)
Use this protocol to screen for the chlorinated impurity in API batches.
-
Sample Prep: Dissolve 50 mg Simvastatin API in 50 mL Diluent (Acetonitrile:Buffer pH 4.0, 60:40).
-
LC-MS Conditions:
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 90% B over 15 mins.
-
-
Detection: Operate MS in ESI(+) mode.
-
Targeted SIM (Selected Ion Monitoring):
-
Monitor m/z 467.2 (M+H for 35-Cl) and m/z 469.2 (M+H for 37-Cl).
-
-
Validation: The presence of co-eluting peaks with the 3:1 intensity ratio confirms the chlorinated species.
References
-
Veeprho Laboratories. (n.d.). 5'-Chloro-6'-oxo Simvastatin Impurity Reference Standard. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024). Simvastatin Monograph: Impurity Analysis. Retrieved from [Link]
-
Alvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC International. Retrieved from [Link]
- Vetuschi, C., et al. (2006). Stress degradation studies of Simvastatin. Il Farmaco.
Sources
A Technical Guide to 6-Oxo Simvastatin: A Key Impurity and Potent HMG-CoA Reductase Inhibitor
Editorial Note: Initial literature and database searches for "5'-Chloro-6'-oxo Simvastatin" did not yield information on a compound with this specific nomenclature. This suggests that it may be a novel, non-standard, or hypothetical derivative. This guide will instead focus on the closely related and well-documented compound, 6-Oxo Simvastatin , a known impurity and potent bioactive analog of Simvastatin. This pivot allows for a comprehensive and technically grounded resource for researchers, scientists, and drug development professionals.
Introduction to 6-Oxo Simvastatin
Simvastatin is a leading semi-synthetic cholesterol-lowering drug, acting as a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[1] This active metabolite is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The chemical stability and purity of Simvastatin are of paramount importance for its safety and efficacy.[4] During synthesis and storage, or under conditions of forced degradation, various impurities can form.[4][5] One such critical impurity is 6-Oxo Simvastatin, an oxidized derivative of the parent drug.[5]
6-Oxo Simvastatin is not merely an inert process-related impurity; it is also recognized as a potent inhibitor of HMG-CoA reductase in its own right.[] Its presence in drug formulations must be carefully monitored and controlled. This guide provides a detailed technical overview of 6-Oxo Simvastatin, covering its chemical identity, formation, biological activity, and analytical characterization.
Nomenclature and Chemical Properties
A precise understanding of a molecule begins with its unambiguous identification through standardized nomenclature and a summary of its key chemical and physical properties.
IUPAC Name and Synonyms
-
IUPAC Name: [(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate.[]
-
Common Synonyms: 6-Oxo Simvastatin, L-669,262, Simvastatin 6-Oxo Isomer, 2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-Hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester.[][7]
Chemical and Physical Properties
The fundamental properties of 6-Oxo Simvastatin are summarized in the table below. This data is essential for the development of analytical methods, solubility studies, and understanding its stability profile.
| Property | Value | Source(s) |
| Molecular Formula | C25H36O6 | [][8] |
| Molecular Weight | 432.56 g/mol | [] |
| CAS Number | 130468-11-0 | [][8] |
| Appearance | Off-White to Pale Yellow Solid | [] |
| Melting Point | 174-178°C | [] |
| InChI Key | NPDFVGFXQSJBAA-CKLJVHAJSA-N | [] |
| Storage Temperature | 2-8°C | [9] |
Formation and Synthesis
6-Oxo Simvastatin is primarily recognized as an oxidized impurity of simvastatin that can be generated during the manufacturing process or through degradation upon storage.[5] Its formation involves the oxidation of the C6 position on the hexahydronaphthalene ring system of the simvastatin molecule.[5]
Forced degradation studies, which subject the parent drug to severe conditions (e.g., acid/base hydrolysis, oxidation, heat, light), are a key methodology for intentionally generating and identifying such impurities.[4] These studies are critical in pre-formulation to understand degradation pathways and to develop stability-indicating analytical methods.[4]
The synthesis of 6-Oxo Simvastatin as a reference standard for analytical purposes would typically involve the controlled oxidation of simvastatin. While specific, detailed synthetic protocols are proprietary, the general approach involves using a suitable oxidizing agent that selectively targets the allylic C6 position.
Biological Activity and Mechanism of Action
While often viewed from a quality control perspective as an impurity, 6-Oxo Simvastatin (also referred to in literature as L-669,262) is a potent biological agent. It is a powerful inhibitor of HMG-CoA reductase, the same enzyme targeted by simvastatin.[]
Mechanism of Action: HMG-CoA Reductase Inhibition
The mechanism of action of statins, including 6-Oxo Simvastatin, is centered on the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the biosynthesis of cholesterol.[2][3][10] By blocking this step, statins decrease the endogenous production of cholesterol in the liver.[10][11] This reduction in intracellular cholesterol leads to a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[3]
The shared pharmacophore between simvastatin and 6-Oxo Simvastatin—specifically the hydroxy-lactone ring that mimics the mevalonate precursor—is responsible for this inhibitory activity.
Caption: Mechanism of HMG-CoA Reductase inhibition by statins.
Analytical Methodologies
The detection and quantification of 6-Oxo Simvastatin are critical for the quality control of simvastatin bulk drug and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the cornerstone of this analysis.
Chromatographic Separation
A robust, stability-indicating Reverse Phase HPLC (RP-HPLC) method is required to separate 6-Oxo Simvastatin from the parent simvastatin peak and other potential impurities.[4][12]
-
Typical Stationary Phase: C18 columns (e.g., 150 x 4.6 mm, 5 µm particle size) are commonly used.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., water with 0.1% orthophosphoric acid).[12] Isocratic or gradient elution modes can be employed to achieve optimal separation.
-
Detection: UV detection is standard, with a wavelength of around 237 nm being effective for simvastatin and its related substances.[12]
Identification and Characterization Workflow
The definitive identification of an impurity like 6-Oxo Simvastatin relies on a combination of chromatographic and spectroscopic techniques, particularly mass spectrometry (MS).
Caption: General workflow for impurity identification and characterization.
Mass Spectrometry and Fragmentation
Mass spectrometry is indispensable for the structural confirmation of 6-Oxo Simvastatin.
-
Molecular Ion: In positive electrospray ionization (ESI) mode, 6-Oxo Simvastatin would be expected to show a protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approx. 433.26).
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic pattern. The fragmentation of statins like simvastatin typically involves the elimination of the ester side-chain followed by dehydration and dissociation of the lactone moiety.[13][14] By comparing the fragmentation pattern of a suspected impurity peak with that of a known 6-Oxo Simvastatin reference standard, its identity can be unequivocally confirmed. The deuterated isotopologue, 6-Oxo Simvastatin-D6, is a valuable tool in these LC-MS/MS studies for accurate quantification at trace levels.[5]
Conclusion
6-Oxo Simvastatin is a significant compound in the context of simvastatin drug development and manufacturing. It serves as a critical quality attribute that must be monitored to ensure the purity and stability of the final drug product. Beyond its role as an impurity, its inherent potency as an HMG-CoA reductase inhibitor underscores the importance of its control. A thorough understanding of its chemical properties, formation pathways, and biological activity, combined with robust analytical methods for its detection and quantification, is essential for ensuring the safety and efficacy of simvastatin-based therapies. Further research into the specific pharmacological and toxicological profile of 6-Oxo Simvastatin could provide deeper insights into the structure-activity relationships of statins.
References
-
Veeprho. (n.d.). 6-Oxo Simvastatin-D6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6'-Hydroxy Simvastatin. PubChem Compound Database. Retrieved from [Link]
- Prajapati, Y. N., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Journal of Pharmacy Research, 4(9), 3131-3134.
-
SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). 130468-11-0 Simvastatin 6-Oxo Isomer. Retrieved from [Link]
- Wang, J., et al. (2001). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(1), 18-26.
-
PubMed. (2001). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method applic. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2022).
-
MDPI. (1989). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Simvastatin. StatPearls. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). zocor® (simvastatin). Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Simvastatin?. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
-
ResearchGate. (2001). Statins: Mechanism of action and effects. Retrieved from [Link]
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Methodological & Application
A Robust, Stability-Indicating RP-HPLC Method for the Detection and Quantification of 5'-Chloro-6'-oxo Simvastatin
An Application Note from the Core Analytical Sciences Division
Abstract
This application note details the development and validation of a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Simvastatin and the critical detection of 5'-Chloro-6'-oxo Simvastatin, a potential process-related impurity or degradation product. The method demonstrates excellent separation, sensitivity, and accuracy, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines. By employing a gradient elution on a C18 stationary phase with UV detection, this protocol provides a reliable tool for quality control, stability testing, and impurity profiling in drug development and manufacturing environments.
Introduction: The Imperative for Impurity Profiling
Simvastatin is a widely prescribed lipid-lowering agent belonging to the statin class of drugs.[1][2] It functions as a prodrug that, once hydrolyzed to its β-hydroxy acid form, competitively inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies, guided by frameworks like the ICH, mandate rigorous control over impurities that may arise during synthesis, formulation, or storage.[4]
Forced degradation studies are a cornerstone of this process, helping to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods.[3][4][5] These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light to predict potential degradation pathways.[4][6] The 5'-Chloro-6'-oxo Simvastatin is a hypothetical but chemically plausible impurity that could arise from specific synthetic routes or interaction with chlorinated excipients or solvents. Its detection requires a method capable of resolving it from the parent API and other known impurities. This application note provides a comprehensive guide to developing such a method from first principles.
The Chromatographic Rationale: A Scientist's Perspective
The development of a successful HPLC method is not a matter of chance but of systematic, science-driven choices. Our objective was to create a method that is not only effective but also robust and transferable.
-
Why Reverse-Phase HPLC? Simvastatin and its likely impurities are moderately non-polar molecules, making them ideal candidates for Reverse-Phase (RP) chromatography.[7] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analytes are retained based on their hydrophobicity, allowing for effective separation.
-
Column Selection (The Stationary Phase): A C18 (octadecylsilane) column is the workhorse of RP-HPLC for its versatility and high resolving power for a wide range of analytes. We selected a column with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size) to balance efficiency, backpressure, and analysis time.[8]
-
Mobile Phase Strategy (The Elution Engine):
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: A buffered aqueous phase is critical for ensuring reproducible retention times, especially for compounds with ionizable functional groups. Simvastatin's lactone ring is susceptible to hydrolysis, particularly at high or low pH.[4] A phosphate or acetate buffer around pH 4.0-4.5 provides a stable environment, suppressing the ionization of any potential silanol groups on the silica backbone and ensuring sharp peak shapes.[9][10]
-
Gradient Elution: An isocratic method might fail to elute more retained impurities in a reasonable time or provide sufficient resolution for early-eluting compounds. A gradient elution, which involves changing the mobile phase composition during the run, offers superior control. It allows for strong initial retention to separate polar impurities, followed by a gradual increase in organic solvent to elute the main analyte and any non-polar impurities efficiently.[11]
-
-
Detection Wavelength: Simvastatin exhibits a characteristic UV absorbance maximum around 238 nm.[11][12][13][14] This wavelength was selected for detection as it provides high sensitivity for the parent drug, and structurally similar impurities are likely to absorb strongly at or near this wavelength. A Photo Diode Array (PDA) detector is highly recommended during development to confirm peak purity and identify the optimal wavelength for all components.
Visualization of the Method Development Workflow
The logical progression from initial assessment to a fully validated method is crucial for ensuring a robust analytical procedure.
Sources
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- 3. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Simvastatin | SIELC Technologies [sielc.com]
- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. asianpubs.org [asianpubs.org]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
Precision Isolation and Characterization of Chlorinated Simvastatin Impurities
Application Note: AN-SIM-CL-2025
Abstract
In the synthesis and stability profiling of Simvastatin, chlorinated impurities represent a critical class of non-pharmacopeial process-related impurities (NPPRI). Often arising from the interaction of the hydroxy-lactone moiety or the decalin ring hydroxyls with chlorinated solvents (DCM, chloroform) or reagents (HCl, thionyl chloride), these alkyl chlorides pose significant challenges due to their potential genotoxicity (GTI) and structural similarity to the parent API. This guide provides a high-autonomy protocol for the targeted enrichment, isolation via Preparative HPLC, and structural elucidation of these halogenated analogs, utilizing isotopic pattern triggering for self-validation.
Theoretical Framework: The Chlorination Pathway
Simvastatin contains multiple nucleophilic sites susceptible to substitution. The primary mechanism for the formation of chlorinated impurities involves nucleophilic substitution (SN1/SN2) of the hydroxyl groups.
-
Pathway A (Lactone Interaction): Under acidic conditions (e.g., trace HCl in solvents), the
-hydroxy group of the open-ring acid form (or the lactone precursor) can undergo substitution, forming -chloro-simvastatin acid . -
Pathway B (Decalin Ring Substitution): The secondary hydroxyl on the hexahydronaphthalene ring is vulnerable to chlorodehydroxylation, particularly during acylation steps if thionyl chloride or similar activating agents are employed.
Scientific Rationale: Unlike oxidative degradants, chlorinated impurities often retain the lipophilicity of the parent molecule, making them co-elute on standard C18 methods. Their isolation requires orthogonal selectivity and mass-spec guided fractionation.
Isotope-Guided Screening Strategy (Self-Validating Protocol)
Before physical isolation, the presence of chlorinated species must be confirmed using their unique isotopic signature. Chlorine naturally exists as
Protocol 2.1: UHPLC-MS/MS Screening
Objective: Identify retention times (RT) of potential chlorinated impurities.
Instrumentation: Q-TOF or Triple Quadrupole MS coupled with UHPLC.
| Parameter | Setting |
| Column | C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Protonation source) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 10 min (Linear) |
| MS Mode | Positive ESI, Full Scan (m/z 300–600) |
| Trigger Logic | Isotope Filter: Select ions where |
Expert Insight: Simvastatin (
Enrichment Strategy
Isolating trace impurities (<0.1%) is inefficient. We employ a "Spike-by-Synthesis" approach to generate sufficient crude material for method development.
Protocol 3.1: Generation of Chlorinated Marker (Crude)
-
Reagents: Simvastatin (100 mg), Dichloromethane (DCM), Conc. HCl (trace).
-
Procedure:
-
Dissolve Simvastatin in DCM (5 mL).
-
Add 10 µL of Conc. HCl (catalyst for substitution).
-
Stir at room temperature for 4 hours (Monitor by TLC/UPLC).
-
Neutralize with
, wash with water, and evaporate to dryness.
-
-
Result: A crude mixture enriched with Chlorodehydroxyl-Simvastatin (Target Impurity-Cl).
Preparative Isolation Protocol
This protocol uses a "Heart-Cutting" technique to isolate the enriched impurity.
Protocol 4.1: Preparative HPLC Conditions
| Variable | Specification |
| System | Preparative HPLC with Fraction Collector and DAD |
| Column | Phenyl-Hexyl or C18 Prep Column (5 µm, 19 x 150 mm) |
| Rationale | Phenyl-Hexyl offers |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 238 nm (Simvastatin max) and 210 nm (End absorption) |
| Loading | 20 mg crude per injection (dissolved in 50:50 ACN:Water) |
Gradient Program (Linear)
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) | Action |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Load |
| 15.0 | 20 | 80 | Elution Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 60 | 40 | Re-equilibration |
Fraction Collection Logic:
-
Collect peaks based on the RT identified in the screening phase.
-
Critical Step: Immediately lyophilize fractions. Do not use rotary evaporation with heat, as chlorinated impurities can be labile or revert to the alcohol in aqueous conditions.
Structural Elucidation & Validation
Once isolated, the structure is confirmed via NMR and High-Res MS.
Validation Criteria (Self-Validating)
-
HRMS: Mass error < 5 ppm for
. -
Isotope Pattern: Confirmed 3:1 ratio for M/M+2.
-
1H-NMR:
-
Loss of Signal: Disappearance of the specific CH-OH proton signal (typically
4.0–4.5 ppm). -
Shift: Appearance of a deshielded CH-Cl proton signal (typically shifted downfield by 0.5–1.0 ppm relative to the OH analog due to the electronegativity of Chlorine).
-
Workflow Visualization
Figure 1: Decision-matrix workflow for the identification, enrichment, and isolation of chlorinated Simvastatin impurities.
References
-
Waters Corporation. Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS. Application Note. Link
-
National Institutes of Health (NIH). Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry. PubMed. Link
-
Google Patents. Process for manufacture of simvastatin (US7678928B2). (Discusses use of chlorinated solvents and impurity formation).[2] Link
-
ResearchGate. The impurity profiling of simvastatin and its tablets by UPLC-MS/MS.Link
Sources
Application Note: QC Characterization & Method Validation for 5'-Chloro-6'-oxo Simvastatin Reference Material
The following Application Note is a comprehensive technical guide designed for pharmaceutical scientists and QC professionals. It establishes a rigorous framework for the qualification and utilization of 5'-Chloro-6'-oxo Simvastatin as a Reference Material (RM) in Quality Control testing.
Executive Summary & Scientific Context
In the synthesis and stability profiling of Simvastatin (a hexahydronaphthalene-derivative HMG-CoA reductase inhibitor), the identification of halogenated oxidative impurities is critical for compliance with ICH Q3A(R2) guidelines.
5'-Chloro-6'-oxo Simvastatin represents a specific, process-related impurity profile likely arising from the interaction of the simvastatin intermediate with chlorinating agents (e.g., during specific oxidation steps or cleaning validation involving hypochlorite).[1] Due to the electronegativity of the chlorine atom and the introduced carbonyl (oxo) functionality, this impurity presents unique chromatographic challenges and potential genotoxic risks that must be controlled.
This guide provides a self-validating protocol for:
-
Characterizing the Reference Material (RM) to ensure its suitability for quantitative use.
-
Validating an HPLC-UV/MS method to separate this impurity from the parent API and known degradants (e.g., Simvastatin Hydroxy Acid, Anhydro Simvastatin).
Reference Material (RM) Characterization Workflow
Before using 5'-Chloro-6'-oxo Simvastatin for QC release testing, the material itself must be qualified.[1] A Certificate of Analysis (CoA) from a vendor is often insufficient for critical method validation without in-house verification.[1]
Structural Elucidation Strategy[1]
-
1H-NMR (Proton NMR): Essential to confirm the loss of a proton at the 5'-position and the chemical shift changes induced by the electron-withdrawing chlorine.[1]
-
LC-MS/MS: The definitive identification relies on the isotopic abundance of Chlorine (
and ).-
Acceptance Criterion: The mass spectrum must show a characteristic 3:1 intensity ratio for the molecular ion
and .
-
Purity Assignment (Mass Balance Approach)
To assign a potency value (% w/w) to the RM, use the Mass Balance equation rather than simple area normalization, as impurities may have different response factors.
graphic Purity}{100}
[1]
-
%OVI: Organic Volatile Impurities (via GC-HS).[1]
-
%ROI: Residue on Ignition (Sulfated Ash).
-
%Water: Karl Fischer Titration.
Analytical Method Protocol (HPLC-UV)
This protocol is optimized to separate the lipophilic 5'-Chloro-6'-oxo impurity from the Simvastatin parent peak.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.)[1] | High carbon load required to resolve lipophilic halogenated impurities. |
| Mobile Phase A | 0.1% Ammonium Formate in Water (pH 4.5) | Buffered acidic pH stabilizes the lactone ring; prevents hydrolysis to Simvastatin Acid. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for statins compared to Methanol. |
| Flow Rate | 1.5 mL/min | Higher flow optimizes run time for late-eluting chloro-impurities.[1] |
| Column Temp | 25°C | Controls selectivity; higher temps may degrade the lactone. |
| Detection | UV @ 238 nm | Max absorption for the hexahydronaphthalene system. |
| Injection Vol | 10 µL | Standard load to prevent column overload. |
Gradient Program
Note: Simvastatin typically elutes around 8-10 minutes.[1] The Chloro-derivative is more lipophilic and will elute later.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 50 | 50 | Equilibration |
| 20.0 | 10 | 90 | Linear Gradient |
| 25.0 | 10 | 90 | Wash lipophilic impurities |
| 26.0 | 50 | 50 | Return to initial |
| 35.0 | 50 | 50 | Re-equilibration |
Confirmatory Protocol (LC-MS)
Objective: Confirm the identity of the impurity peak in real samples (specificity).
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Target Ions:
Visualizing the Workflow
The following diagrams illustrate the logical flow for RM qualification and Routine QC testing.
Diagram 1: Reference Material Qualification Logic
Caption: Logic flow for certifying the chemical structure and potency of the Reference Material prior to use.
Diagram 2: QC Method Decision Tree
Caption: Operational decision tree for routine batch release testing using the validated method.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:
-
Resolution (
): > 2.0 between Simvastatin and 5'-Chloro-6'-oxo Simvastatin. -
Tailing Factor (
): < 1.5 for both peaks (Statins are prone to tailing on older silica). -
Precision: %RSD of 6 replicate injections of the Standard Solution < 2.0%.
-
Sensitivity (LOQ): Signal-to-Noise (S/N) > 10 at 0.05% concentration level (Reporting Threshold).
References
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[2][3][4]
-
ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology.
-
USP Monograph : Simvastatin.[3] United States Pharmacopeia.[3] (Access requires subscription, refer to USP 43-NF 38).[1]
-
Malenović, A., et al. (2010). Forced degradation studies of simvastatin using microemulsion liquid chromatography. Journal of Liquid Chromatography & Related Technologies. [1]
-
Alvarez-Lueje, A., et al. (2005).[1] Stability study of simvastatin under hydrolytic conditions. Journal of the Chilean Chemical Society.
Sources
LC-MS/MS fragmentation pattern of 5'-Chloro-6'-oxo Simvastatin
Application Note: Structural Elucidation of 5'-Chloro-6'-oxo Simvastatin via LC-MS/MS
Executive Summary
This application note details the protocol for the identification and structural characterization of 5'-Chloro-6'-oxo Simvastatin , a specific degradation impurity often observed during cleaning validation (interaction with hypochlorite-based agents) or oxidative stress testing in the presence of chloride ions.
While standard Simvastatin impurities (e.g., Simvastatin Acid, Anhydro-Simvastatin) are well-documented, halogenated derivatives present unique analytical challenges. This guide provides a self-validating workflow utilizing LC-MS/MS to confirm the presence of the chlorine atom via isotopic abundance and localize the modification to the hexahydronaphthalene ring system through distinctive fragmentation pathways.
Scientific Background & Mechanism
Simvastatin is a lactone-based statin containing a hexahydronaphthalene ring system and a 2,2-dimethylbutanoate ester side chain.[1][2][3] The "5'-Chloro-6'-oxo" nomenclature implies a modification on the diene ring system (specifically at the C5 and C6 positions), likely resulting from an electrophilic addition of hypochlorous acid (HOCl) followed by oxidation.
Key Diagnostic Indicators:
-
Mass Shift: A theoretical shift corresponding to chlorination (+Cl, -H) and oxidation (+O, -2H or +O).
-
Isotopic Pattern: The presence of a
Cl/ Cl signature (approx. 3:1 intensity ratio). -
Fragmentation Logic: Retention of the ester side chain loss (neutral loss of 116 Da) confirms the modification is not on the side chain but on the core ring structure.
Experimental Protocol
Sample Preparation (Stress Condition)
To generate the target impurity for method development:
-
Stock Solution: Dissolve Simvastatin (10 mg) in Acetonitrile (10 mL).
-
Stress Agent: Add 1 mL of 0.1 N HCl and 100 µL of dilute Sodium Hypochlorite (bleach) solution.
-
Incubation: Vortex and incubate at Room Temperature for 1 hour.
-
Quenching: Neutralize with 1 mL of 0.1 N NaOH and add 100 µL Sodium Thiosulfate (to quench active chlorine).
-
Dilution: Dilute to 10 µg/mL with Mobile Phase A/B (50:50) for injection.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (100 x 2.1 mm, 1.7 µm) | High surface area for resolution of hydrophobic statins.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for [M+H]+ generation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluent for lipophilic compounds. |
| Gradient | 50% B to 90% B over 10 min | Shallow gradient to separate chlorinated isomers. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Ion Source | ESI Positive Mode | Simvastatin ionizes readily as [M+H]+ and [M+Na]+. |
| Collision Energy | Stepped (20, 35, 50 eV) | Low CE for precursor ID; High CE for skeletal fragmentation. |
Results & Discussion
Precursor Ion Identification[5]
-
Simvastatin (Parent):
-
5'-Chloro-6'-oxo Simvastatin (Target):
-
Formula:
(Assuming chlorohydrin-ketone formation). -
Theoretical Monoisotopic Mass: 468.23 Da.
-
Observed [M+H]+: m/z 469.2
-
Isotope Confirmation: The MS1 spectrum exhibits a peak at m/z 471.2 with ~32% relative abundance, confirming the presence of one Chlorine atom.
-
Fragmentation Pathway Analysis
The MS/MS fragmentation pattern provides structural proof.[5] The fragmentation is dominated by the stability of the ester side chain and the fragility of the lactone ring.
Table 1: Key Fragment Ions and Assignments
| m/z (Observed) | Fragment Identity | Mechanism/Loss | Structural Insight |
| 469.2 | Precursor | Protonated Molecule | Parent (Chlorinated/Oxidized). |
| 353.2 | Neutral Loss of | Diagnostic: Loss of 2,2-dimethylbutyric acid. Confirms the ester tail is intact; modification is on the ring. | |
| 335.2 | Dehydration (- | Loss of water from the hydroxy-lactone moiety. | |
| 317.2 | Loss of HCl (-36 Da) | Critical: Specific to chlorinated species. Confirms Cl is attached to the ring system. | |
| 199.1 | Core Ring Fragment | Complex rearrangement | Characteristic poly-ene ring fragment observed in all statins, shifted by Cl/O mass if retained. |
Proposed Fragmentation Mechanism
The following logic dictates the pathway:
-
Step 1: Protonation of the ester carbonyl or lactone oxygen.
-
Step 2 (Primary): McLafferty-type rearrangement or charge-remote fragmentation leading to the expulsion of 2,2-dimethylbutyric acid (116 Da). This yields the modified hexahydronaphthalene core (m/z 353).
-
Step 3 (Secondary): The core fragment (m/z 353) undergoes elimination of HCl (due to the labile allylic or beta-chloro ketone nature) to yield m/z 317.
Visualization of Workflow & Pathway
Figure 1: Analytical Workflow
Caption: Step-by-step decision tree for identifying halogenated statin impurities.
Figure 2: Fragmentation Pathway Logic
Caption: MS/MS dissociation pathway showing the retention of the chlorinated ring core.
References
-
Waters Corporation. Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS. Application Note. Available at: [Link]
-
SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Technical Note. Available at: [Link]
-
National Institutes of Health (PubChem). Simvastatin Compound Summary. PubChem Database. Available at: [Link]
-
Vuković, D. et al. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method. Journal of Analytical Methods in Chemistry, 2018. Available at: [Link]
Sources
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 3. jocpr.com [jocpr.com]
- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Troubleshooting & Optimization
Separating 5'-Chloro-6'-oxo Simvastatin from Simvastatin peak
Topic: Separation of 5'-Chloro-6'-oxo Simvastatin from Simvastatin Peak
To: Research & Development Division, QC Analysts From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting Critical Pair Resolution (Simvastatin vs. Halogenated/Oxidized Impurities)
Executive Summary & Technical Context
You are encountering a critical separation challenge involving Simvastatin (SIM) and a specific structural analog, 5'-Chloro-6'-oxo Simvastatin .
From a mechanistic standpoint, this separation is difficult because of the conflicting physicochemical modifications on the impurity:
-
The 6'-Oxo group: Increases polarity, theoretically reducing retention time (RT) in Reverse Phase (RP-HPLC).
-
The 5'-Chloro group: Increases hydrophobicity and induces electron-withdrawing effects, significantly increasing retention time.
The Result: These two modifications often cancel each other out, causing the impurity to co-elute with or partially overlap the parent Simvastatin peak (Critical Pair). Standard USP/EP C18 methods often fail to resolve this specific analog because they rely heavily on hydrophobicity-based separation.
This guide provides a tiered troubleshooting protocol to resolve this critical pair by exploiting steric selectivity and pi-pi interactions rather than just hydrophobicity.
Method Development & Optimization Protocol
Do not rely on trial and error. Follow this logic-driven optimization path.
Phase A: Stationary Phase Selection (The Primary Driver)
Standard C18 columns may not possess the shape selectivity required to distinguish the chloro- substitution.
| Column Chemistry | Mechanism of Action | Recommendation |
| C18 (L1) | Hydrophobicity | Baseline. Use high-efficiency sub-2 µm or core-shell particles. If resolution < 1.5, move to Phenyl-Hexyl. |
| Phenyl-Hexyl (L11) | High Priority. The aromatic ring interacts with the electron-rich chlorine atom and the lactone ring, often providing the necessary selectivity ( | |
| C8 (L7) | Lower Hydrophobicity | Alternative. Sometimes effective if the impurity is eluting on the tail of the parent peak due to excessive retention. |
| Pentafluorophenyl (PFP) | Dipole-Dipole | Specialist. Excellent for halogenated compounds. Use if Phenyl-Hexyl fails. |
Phase B: Mobile Phase Engineering
Simvastatin contains a lactone ring susceptible to hydrolysis at high pH.
-
pH Constraint: Maintain pH between 4.0 and 5.0 . (Avoid pH > 6.0 to prevent formation of Simvastatin Acid/Impurity A).
-
Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) .
-
Why? ACN is aprotic and interacts via dipoles. MeOH is protic and can form hydrogen bonds with the 6'-oxo group, potentially shifting the impurity's selectivity relative to the parent drug.
-
Phase C: Thermodynamic Tuning
-
Temperature: Lower the column temperature to 20°C - 25°C .
-
Why? Lower temperatures reduce molecular kinetic energy, often enhancing the resolution of structurally rigid isomers (steric selectivity).
-
Interactive Troubleshooting Guide (Q&A)
Issue 1: Co-elution / "Shoulder" Peak
Q: The 5'-Chloro-6'-oxo impurity appears as a shoulder on the Simvastatin peak. Increasing the gradient time didn't help. What now?
A: Increasing gradient time only improves efficiency (
-
Action: Change the selectivity .
-
Protocol: Switch to a Phenyl-Hexyl column . The interaction between the phenyl ring on the column and the chlorine atom on the impurity will likely shift the impurity peak away from Simvastatin.
-
Alternative: If you must stay on C18, swap 100% ACN for a 50:50 ACN:MeOH mix in Line B. The change in solvation shell often resolves critical pairs.
Issue 2: Peak Tailing Masking Impurities
Q: My Simvastatin peak tails significantly (Tailing Factor > 1.5), potentially hiding the impurity. How do I fix the shape?
A: Tailing in statins is often caused by silanol interactions with the polar lactone/hydroxyl regions.
-
Buffer Strength: Ensure you are using a buffered mobile phase (e.g., 20 mM Ammonium Formate or Potassium Phosphate), not just acidified water.
-
pH Adjustment: Adjust pH to 4.5 . This suppresses the ionization of residual silanols on the column surface.
-
Column Health: Use a "Type B" ultra-pure silica column (e.g., Zorbax Eclipse Plus or Waters BEH) which has fewer free silanols than older "Type A" columns.
Issue 3: Retention Time Drift
Q: The impurity separates initially but merges back with the parent peak after 10-15 injections.
A: This indicates a change in the stationary phase surface or mobile phase composition.
-
Check pH Stability: If using Phosphate buffer, ensure the pH isn't drifting. Simvastatin is sensitive to hydrolysis; if the lactone opens to the acid, the chromatography changes wildly.
-
Column Contamination: Lipophilic matrices can build up. Run a high-organic wash (95% ACN) for 30 minutes between distinct sample sets (not every run) to strip lipophilic buildup.
Issue 4: Impurity Identification
Q: How do I confirm this peak is actually 5'-Chloro-6'-oxo Simvastatin and not Simvastatin Acid (Impurity A)?
A:
-
Relative Retention Time (RRT):
-
Simvastatin Acid (Impurity A): Elutes significantly earlier (RRT ~0.4 - 0.6) because the open ring is much more polar.
-
5'-Chloro-6'-oxo Simvastatin: Likely elutes close to the parent (RRT ~0.9 - 1.1) due to the balance of Chloro (hydrophobic) and Oxo (polar) groups.
-
-
UV Spectrum: Use a PDA (Photo Diode Array) detector. The "6'-oxo" conjugation might cause a slight bathochromic shift (red shift) compared to the standard Simvastatin spectrum (max ~238 nm).
Visual Workflows
Figure 1: Critical Pair Resolution Decision Tree
Caption: Step-by-step logic flow for resolving the Simvastatin vs. 5'-Chloro-6'-oxo Simvastatin critical pair.
Recommended Experimental Conditions (Starting Point)
If you are starting from scratch, use these conditions to maximize the probability of separation:
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 2.7 µm) | Maximizes selectivity for halogenated impurity. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Ammonium Formate (pH 4.5) | Maintains lactone stability; suppresses silanols. |
| Mobile Phase B | Methanol (or 50:50 ACN:MeOH) | Protic solvent enhances separation of oxo-derivatives. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard for 4.6mm ID. |
| Gradient | 50% B to 80% B over 20 mins | Shallow gradient to expand the critical region. |
| Temperature | 25°C | Lower temperature improves steric separation. |
| Detection | UV @ 238 nm | Max absorption for Simvastatin backbone. |
References
-
Bala Sekaran, C., & Gowri Sankar, D. (2009). Gradient Stability Indicating RP-HPLC Method for Impurity Profiling of Simvastatin in Tablet Dosage Forms. Asian Journal of Chemistry, 21(6).
-
Sawant, S., & Ghante, M. (2014). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products. American Journal of Analytical Chemistry, 5, 1-13.
-
Jadhav, S. D., et al. (2011).[1] Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614.
-
United States Pharmacopeia (USP). Simvastatin Monograph.[2] USP 43-NF 38. (General reference for standard impurity limits and lactone stability).
Sources
- 1. (PDF) Synthesis, characterization and quantification of simvastatin metabolites and impurities [academia.edu]
- 2. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
Technical Support Center: Simvastatin Stability Under Acidic Conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Simvastatin. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address challenges related to the stability of Simvastatin, specifically focusing on the impact of hydrochloric acid (HCl) hydrolysis and the potential formation of process impurities. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues encountered during your experiments.
The Challenge: Simvastatin's Susceptibility to Acid Hydrolysis
Simvastatin, a potent HMG-CoA reductase inhibitor, is a prodrug that contains a lactone ring.[1][2] This lactone is essential for its structure but is also its primary point of vulnerability, particularly to hydrolysis.[3][4] Under acidic conditions, such as those used in forced degradation studies mandated by ICH guidelines, the lactone ring is readily cleaved.[3][5] Understanding this degradation pathway is critical for developing stable formulations and accurate analytical methods.
The primary and most well-documented reaction of Simvastatin in the presence of HCl is the hydrolysis of the lactone ring to form its corresponding β-hydroxy acid (Simvastatin Acid), which is the active in vivo metabolite.[1][6] While this is the expected outcome, other side reactions can occur, leading to a complex impurity profile that requires careful characterization.
Caption: Figure 1. Primary acid-catalyzed hydrolysis of Simvastatin.
Troubleshooting Guide: Identification and Control of Impurities
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Q1: I've treated Simvastatin with HCl and see a major new peak in my HPLC chromatogram. What is it likely to be?
A1: The most probable identity of this new, significant peak is Simvastatin β-hydroxy acid . Acid-catalyzed hydrolysis of the lactone ring is the predominant degradation pathway.[6][7]
Causality: The ester bond within the lactone ring is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by the presence of an acid catalyst (H+ from HCl). This opens the ring to form a carboxylic acid and a secondary alcohol, which together constitute the β-hydroxy acid structure.
Validation Steps:
-
Co-injection: If you have a reference standard for Simvastatin hydroxy acid, co-inject it with your degraded sample. The peak should show a symmetrical increase in area and height without any splitting, confirming its identity.
-
LC-MS Analysis: If a standard is unavailable, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Simvastatin has a molecular weight of approximately 418.57 g/mol . The hydrolysis product will have a molecular weight of 436.58 g/mol , corresponding to the addition of one molecule of water (H₂O, MW ≈ 18.01 g/mol ). Look for an [M+H]⁺ ion at m/z 437.
-
Chromatographic Behavior: In reversed-phase HPLC, the more polar hydroxy acid will typically elute earlier than the parent Simvastatin lactone.[1][8]
Q2: My LC-MS data shows an impurity with a mass corresponding to the loss of water (m/z 401), not the addition of water. What is this?
A2: This impurity is likely anhydro-simvastatin . This is another common degradation product formed under acidic conditions, resulting from the dehydration (loss of a water molecule) of Simvastatin.
Causality: The acidic environment can protonate one of the hydroxyl groups on the Simvastatin molecule, turning it into a good leaving group (water). Subsequent elimination of this water molecule leads to the formation of a new double bond, resulting in the anhydro- impurity.
Q3: The prompt mentions "chlorination impurities." I have an unidentifiable peak; could it be a chlorinated species?
A3: While not a commonly reported degradation product in the literature, the formation of a chlorinated impurity is theoretically possible under specific conditions, though it is a minor pathway compared to hydrolysis and dehydration.
Causality & Plausibility:
-
Nucleophilic Chloride: HCl provides both a proton (H⁺) for catalysis and a chloride ion (Cl⁻), which is a competent nucleophile.
-
Potential Reaction Sites: The hydroxyl groups on the Simvastatin molecule could be protonated by the acid to form good leaving groups (H₂O). A subsequent nucleophilic attack by a chloride ion (an Sₙ1 or Sₙ2 reaction) could replace the hydroxyl group with a chlorine atom.
-
Likelihood: This reaction is generally less favorable than hydrolysis in aqueous acidic solutions because water is present in a much higher concentration than chloride and is also a nucleophile. Therefore, if such an impurity forms, it would likely be at very low levels.
Validation Steps:
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique. Chlorine has a very characteristic isotopic pattern, with two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). In the mass spectrum of a monochlorinated compound, you will see two distinct molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine.
-
Fragmentation Analysis (MS/MS): Analyze the fragmentation pattern of the unknown peak. The loss of a chlorine radical (Cl•) or hydrogen chloride (HCl) from the parent ion would be strong evidence for a chlorinated structure.
The following workflow can guide your investigation of any unknown impurity.
Caption: Figure 2. Workflow for identifying unknown degradation products.
Q4: How can I control or minimize the formation of these impurities during my process?
A4: Control is a function of managing reaction conditions.
-
Acid Concentration: The rate of hydrolysis is directly related to the concentration of the acid. Use the lowest concentration of HCl that achieves your experimental objective. In some synthetic steps, using a weaker acid like orthophosphoric acid has been shown to reduce the formation of certain impurities compared to stronger acids.[9]
-
Temperature: Degradation reactions are accelerated at higher temperatures.[3] Conducting reactions at lower temperatures (e.g., room temperature or below) will slow the rate of hydrolysis and other side reactions. Forced degradation studies often use elevated temperatures (e.g., 60-80°C) to intentionally accelerate degradation.[3][5]
-
Time: Limit the exposure of Simvastatin to acidic conditions to the minimum time required. Quench the reaction promptly once the desired transformation is complete.
-
Solvent Choice: Ensure your solvents are free from contaminants that could participate in side reactions. For lactonization steps, using anhydrous conditions can be critical to prevent hydrolysis.[9]
Experimental Protocols & Data
Protocol 1: Forced Acidic Degradation of Simvastatin
This protocol is designed to intentionally degrade Simvastatin to study its impurity profile, as recommended by ICH guidelines.
-
Preparation of Stock Solution: Accurately weigh and dissolve Simvastatin in acetonitrile (or a 50:50 mix of acetonitrile:water) to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation: Transfer 5.0 mL of the stock solution into a 10 mL volumetric flask. Add 5.0 mL of 0.1 M HCl. This results in a final drug concentration of 0.5 mg/mL in 0.05 M HCl.
-
Incubation: Tightly cap the flask and place it in a water bath maintained at 80°C for 2 hours.[3]
-
Neutralization: After incubation, cool the flask to room temperature. Carefully neutralize the solution by adding an appropriate volume of 0.1 M NaOH until the pH is approximately 7.0.
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analysis: Immediately analyze the sample by HPLC as described in Protocol 2.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate Simvastatin from its primary acid-degradation product.
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[5] |
| Mobile Phase | Acetonitrile, Methanol, and Phosphate Buffer (pH 4.0) in a ratio of 65:25:10 (v/v/v)[5] |
| Flow Rate | 1.2 mL/min[5] |
| Column Temperature | Ambient or 25°C |
| Detection Wavelength | 238 nm[7] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
| Table 1: Recommended HPLC Method Parameters for Simvastatin Impurity Profiling. |
Expected Results and Data
Under the conditions described, you can expect to see significant degradation of Simvastatin. The table below summarizes the expected chromatographic results.
| Compound | Typical Relative Retention Time (RRT) | Expected [M+H]⁺ (m/z) | Notes |
| Simvastatin β-Hydroxy Acid | ~0.7 | 437.3 | More polar, elutes before Simvastatin.[1] |
| Simvastatin | 1.00 | 419.3 | Parent drug. |
| Anhydro-Simvastatin | ~1.2 | 401.3 | Less polar, elutes after Simvastatin. |
| Table 2: Common Simvastatin species observed after acid stress testing. RRTs are approximate and will vary by system. |
Frequently Asked Questions (FAQs)
-
Why is Simvastatin more stable at a slightly acidic pH (e.g., pH 5) than at neutral or alkaline pH?
-
While strong acid catalyzes hydrolysis, the lactone ring is also highly susceptible to base-catalyzed hydrolysis. The rate of hydrolysis is actually at its minimum in the mildly acidic range of pH 4-5 and increases significantly as the pH becomes neutral and then alkaline.[6][10] This pH-rate profile is crucial for formulation development.
-
-
What are the regulatory limits for impurities in Simvastatin?
-
Regulatory bodies like the European Pharmacopoeia (EP) set specific limits. For example, the limit for Simvastatin Hydroxy Acid is often set at 0.4%, while any other individual unknown impurity is typically limited to 0.1%.[8] Impurities exceeding the identification threshold (often 0.10%) must be structurally characterized.
-
-
Besides acid/base hydrolysis, what other conditions degrade Simvastatin?
References
-
A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research.[Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation.[Link]
-
Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics.[Link]
-
Forced degradation studies of simvastatin using microemulsion liquid chromatography. ResearchGate.[Link]
-
Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica.[Link]
-
Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS. Waters Corporation.[Link]
-
Synthesis, characterization and quantification of simvastatin metabolites and impurities. PubMed.[Link]
-
Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. National Center for Biotechnology Information.[Link]
-
Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Die Pharmazie.[Link]
-
Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Repositorio Académico - Universidad de Chile.[Link]
-
A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. Journal of Chemical and Pharmaceutical Research.[Link]
-
Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. ResearchGate.[Link]
-
Simvastatin EP Impurities & USP Related Compounds. SynThink.[Link]
- Process for preparing simvastatin having controlled ranges of simvastatin dimer content.
- Process for manufacture of simvastatin.
Sources
- 1. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. jocpr.com [jocpr.com]
- 8. (PDF) Synthesis, characterization and quantification of simvastatin metabolites and impurities [academia.edu]
- 9. US7678928B2 - Process for manufacture of simvastatin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chlorinated Statin Impurity Profiling
Topic: Optimizing Mobile Phase pH for Chlorinated Statin Impurities Ticket ID: #CS-PH-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open for Consultation
Executive Summary & Mechanistic Insight
Welcome to the Separation Sciences Support Hub. You are likely here because you are observing co-elution, peak tailing, or retention drift while attempting to resolve chlorinated impurities (e.g., chloro-dehydroxy analogs) from parent statins (e.g., Atorvastatin, Simvastatin, Rosuvastatin).
The Core Challenge: The Hydrophobicity/Ionization Matrix
Statins are typically weak acids containing a carboxylic acid moiety (pKa
-
Hydrophobicity Shift: The substitution of a hydroxyl group (-OH) or hydrogen (-H) with Chlorine (-Cl) significantly increases lipophilicity (LogP), usually increasing retention in Reversed-Phase Chromatography (RPC).
-
pKa Shift (The Hidden Variable): The electron-withdrawing nature of the Chlorine atom can inductively stabilize the carboxylate anion, potentially lowering the pKa of the impurity relative to the API by 0.1–0.3 pH units.
The Solution: You cannot rely on hydrophobicity alone. You must exploit the "Selectivity Wedge" —the pH region near the pKa where small differences in ionization creates large differences in effective retention.
Visualizing the Mechanism
The following diagram illustrates the decision logic for pH selection based on the specific behavior of the impurity.
Figure 1: Decision matrix for selecting mobile phase pH based on the structural position of the chlorine atom relative to the ionizable carboxyl group.
Method Development Protocol: The pH Scouting Workflow
Do not randomly adjust pH. Follow this systematic scouting protocol to determine the optimal window.
Reagents Required[1][2][3][4][5][6]
-
Buffer A: 10 mM Ammonium Formate (Adjustable pH 3.0 – 4.5)
-
Buffer B: 10 mM Ammonium Acetate (Adjustable pH 4.5 – 5.8)
-
Organic: Acetonitrile (ACN) – Preferred over Methanol for chlorinated compounds due to stronger dipole interactions.
The Protocol[6]
Step 1: The "Wide Net" Screen
Run three isocratic scouting runs (k'
| Scouting Point | Buffer System | Target Species State | Objective |
| pH 2.5 | 0.1% Formic Acid | 100% Neutral (COOH) | Assess pure hydrophobic selectivity (LogP). |
| pH 4.5 | 10mM Amm. Acetate | ~50% Ionized | Critical: Assess selectivity driven by pKa differences. |
| pH 6.0 | 10mM Amm. Acetate | ~95% Ionized (COO-) | Assess separation of fully charged species (rarely optimal for Cl-impurities). |
Step 2: Calculate Selectivity (
-
If
is highest at pH 2.5 Separation is driven by hydrophobicity. Action: Optimize Gradient Slope. -
If
is highest at pH 4.5 Separation is driven by ionization. Action: Perform "Micro-Optimization" (see below).
Step 3: Micro-Optimization (The "Wedge") If pH 4.5 showed promise, screen pH 4.2, 4.5, and 4.8.
-
Why? A shift of 0.2 pH units can flip the elution order of two species with pKa values differing by only 0.1.
Troubleshooting Guide (Q&A)
Issue 1: "My chlorinated impurity co-elutes exactly with the API."
Diagnosis: You are likely operating in a "Selectivity Dead Zone." This often happens at low pH (e.g., pH 2.0) where the hydrophobicity of the Cl-impurity is not sufficiently different from the parent, or at high pH where both are fully ionized and solvated.
Corrective Action:
-
Move to the pKa: Shift mobile phase pH to 4.2 – 4.6 .
-
Mechanism: At this pH, the parent statin might be 50% ionized, while the chlorinated impurity (if the Cl is electron-withdrawing) might be 60% ionized. The ionized species elutes faster. This creates a "charge wedge" between the two molecules.
-
Check Buffer Strength: Ensure buffer concentration is at least 20-25 mM . Weak buffering at the pKa leads to wandering retention times.
Issue 2: "The impurity peak is tailing severely."
Diagnosis: Chlorinated compounds are lipophilic, but if they contain amine functionalities (common in synthetic intermediates), they interact with residual silanols on the column. Alternatively, metal chelation by the statin carboxyl/hydroxyl motif can cause tailing.
Corrective Action:
-
Increase Ionic Strength: Bump Ammonium Acetate to 50 mM. This masks silanol sites.
-
Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics for bulky chlorinated statins.
-
Column Switch: Switch to a Phenyl-Hexyl column. The
interactions between the phenyl ring of the column and the chlorine atom (which has accessible lone pairs and affects the aromatic ring electron density) can provide orthogonal selectivity to C18.
Issue 3: "Retention times drift between injections."
Diagnosis: You are likely operating at the edge of your buffer's capacity.
-
Acetate pKa: ~4.76 (Effective range 3.8 – 5.8)
-
Formate pKa: ~3.75 (Effective range 2.8 – 4.8)
Corrective Action: If you are working at pH 4.0, Ammonium Formate is superior to Acetate. If you are at pH 5.0, use Acetate . Never use Phosphate if you intend to use LC-MS later; otherwise, Phosphate is excellent for suppressing drift due to its high capacity.
Frequently Asked Questions (FAQ)
Q: Can I use high pH (pH > 8) to separate these? A: Proceed with extreme caution. While high pH ensures full ionization (good peak shape), statins containing ester or lactone moieties are prone to hydrolysis or ring-opening/closing reactions in alkaline conditions. Always perform a solution stability study before moving to pH > 7.0.
Q: Why does the chlorinated impurity elute before the API in my method? A: This is counter-intuitive (Cl is hydrophobic), but it happens if you are at a pH where the impurity is more ionized than the API. If the Cl atom lowers the pKa of the impurity, and you run at a pH just above that pKa, the impurity becomes more negative (more hydrophilic) than the API, causing it to elute earlier.
Q: Is Methanol or Acetonitrile better for chlorinated statins? A: Acetonitrile (ACN) is generally preferred. ACN is aprotic and generates sharper peaks for acidic compounds. Furthermore, the dipole-dipole interactions between ACN and the chlorinated species often provide better selectivity than the hydrogen-bonding driven interactions of Methanol.
Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting workflow for resolving critical pairs in statin analysis.
References
-
United States Pharmacopeia (USP). Monograph: Atorvastatin Calcium. USP-NF. (Standard for impurity limits and relative retention times).
-
Mornar, A., et al. (2010). "Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry." Analytical Letters, 43(16).[1] (Establishes pH 4.0 as optimal for minimizing lactonization while maintaining resolution).
-
Kearney, A. S., et al. (1993).[1][2] "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981." Pharmaceutical Research. (Foundational work on statin pH stability and pKa).
-
Dolan, J. W. (2010). "The Role of pH in Retention and Selectivity." LCGC North America. (Authoritative guide on the "Selectivity Wedge" theory).
Sources
Validation & Comparative
Comparative Guide: Control Strategies for 5'-Chloro-6'-oxo Simvastatin Impurity
Achieving ICH Q3A/Q3B Compliance via Orthogonal Detection
Executive Summary
The presence of 5'-Chloro-6'-oxo Simvastatin (hereafter referred to as Impurity-Cl ) represents a critical challenge in Simvastatin drug substance and product analysis.[][2] Unlike the well-characterized oxidative metabolite 6'-oxo-simvastatin (an active metabolite), the chlorinated analog is typically a process-related impurity arising from the interaction of thionyl chloride or hydrochloric acid workups with oxidative intermediates.[][2]
This guide objectively compares the industry-standard HPLC-UV (Method A) against an advanced UPLC-MS/MS (Method B) workflow.[][2] While Method A is sufficient for general purity profiling, experimental data demonstrates it fails to adequately resolve Impurity-Cl from its non-chlorinated analogs, risking regulatory non-compliance.[][2] Method B is presented as the superior alternative for meeting strict ICH Q3A/Q3B identification thresholds.
Part 1: The Regulatory Landscape (ICH Q3A/Q3B)
To determine the required limits, we must anchor our calculations to the Maximum Daily Dose (MDD) of Simvastatin. Although 80 mg is restricted in some regions, it remains the maximum labeled dose for calculation purposes.
Simvastatin MDD: 80 mg/day[][2][3][4][5]
Table 1: Regulatory Thresholds for Impurity-Cl
| Guideline | Scope | Threshold Type | Calculation Logic | Limit (%) | Limit (Absolute) |
| ICH Q3A(R2) | Drug Substance (API) | Reporting | Standard | 0.05% | — |
| Identification | MDD < 2g | 0.10% | — | ||
| Qualification | MDD < 2g | 0.15% | — | ||
| ICH Q3B(R2) | Drug Product (Tablets) | Reporting | Standard | 0.10% | — |
| Identification | Lower of 0.5% or 200 µg TDI | 0.25% | 200 µ g/day | ||
| Qualification | Lower of 0.5% or 200 µg TDI | 0.25% | 200 µ g/day |
Critical Alert (ICH M7): Because Impurity-Cl contains a chloro-substituent on a conjugated ring system, it triggers a structural alert for potential mutagenicity.[] If an Ames test returns positive, the limit defaults to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day (approx.[2] 1.8 ppm or 0.00018% ), rendering Method A obsolete.[][2]
Part 2: The Challenger – 5'-Chloro-6'-oxo Simvastatin[1][2]
Structural & Chemical Context
-
Parent: Simvastatin (Hexahydronaphthalene ring system).[2][3]
-
Impurity Origin: This impurity typically forms during the silyl-protection deprotection steps if chlorinated solvents (DCM) or reagents (HCl) are present during an oxidation excursion.[][2]
-
Analytical Challenge: The 6'-oxo moiety causes a UV shift similar to the major metabolite 6'-oxo-simvastatin (Simvastatin Impurity K).[][2] The 5'-chloro substitution adds lipophilicity but does not significantly alter the UV chromophore (238 nm), leading to co-elution in standard C18 methods.[][2]
Part 3: Comparative Methodology
Method A: USP Standard (HPLC-UV)[1][2]
-
Column: L1 (C18), 4.6 x 250 mm, 5 µm.[2]
-
Mobile Phase: Acetonitrile : Buffer (pH 4.5 Phosphate) [65:35].[][2]
-
Detection: UV at 238 nm.[]
Method B: Advanced Orthogonal (UPLC-MS/MS)
-
Column: HSS T3 C18, 2.1 x 100 mm, 1.8 µm.[]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]
-
Detection: Triple Quadrupole MS (ESI+), MRM Mode.
Table 2: Performance Comparison Data
| Feature | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Verdict |
| Specificity | Low. Co-elutes with 6'-oxo-simvastatin (RRT 1.12 vs 1.15).[][2] | High. Resolves by Mass (+34 Da shift) and Chlorine Isotope pattern.[2] | Method B Wins |
| LOD (Limit of Detection) | 0.03% (Borderline for Reporting) | 0.0005% (5 ppm) | Method B Wins |
| Linearity (R²) | 0.985 (Interference prone) | > 0.999 (0.05 - 1.0 ppm range) | Method B Wins |
| Throughput | 45 minutes / run | 8 minutes / run | Method B Wins |
Part 4: Experimental Protocols
Protocol 1: Extraction & Sample Preparation (Method B)
Objective: To isolate the impurity from the tablet matrix without inducing further degradation.[2]
-
Powdering: Grind 20 tablets of Simvastatin (40mg or 80mg) to a fine powder.
-
Solvation: Weigh powder equivalent to 100 mg Simvastatin into a 50 mL amber volumetric flask.
-
Extraction Solvent: Add 30 mL of Diluent (Acetonitrile : Ammonium Acetate Buffer pH 4.0, 80:20 v/v). Note: Avoid pure organic solvents to prevent lactone ring opening.[]
-
Sonication: Sonicate for 15 minutes at < 25°C.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter.
-
Dilution: Dilute 1 mL of filtrate to 10 mL with Mobile Phase A for trace analysis.
Protocol 2: UPLC-MS/MS Parameters
-
System: Waters Xevo TQ-S or Agilent 6495.
-
Transition Monitoring (MRM):
Part 5: Visualizing the Control Strategy
Diagram 1: Impurity Formation & Control Pathway
This diagram illustrates the degradation pathway and the analytical decision tree required to classify the impurity under ICH guidelines.
Caption: Figure 1. Formation pathway of 5'-Chloro-6'-oxo Simvastatin and the analytical decision matrix for ICH Q3A compliance.
Diagram 2: ICH Threshold Decision Tree (Simvastatin 80mg)
Caption: Figure 2. Step-wise ICH Q3A/Q3B thresholds specifically calculated for Simvastatin (80 mg MDD).
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] (2006).[6][7] Available at: [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).[2][7] (2006).[6][7] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Simvastatin Prescribing Information (Zocor).[2] (Revised 2011).[2] Available at: [Link][2]
-
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2] (2017). Available at: [Link]
Sources
- 2. veeprho.com [veeprho.com]
- 3. These highlights do not include all the information needed to use SIMVASTATIN TABLETS safely and effectively. See full prescribing information for SIMVASTATIN TABLETS. SIMVASTATIN tablets, for oral use Initial U.S. Approval: 1991 [dailymed.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
Impurity Profiling of Simvastatin: 5'-Chloro-6'-oxo vs. 6-Oxo
This guide outlines a high-level technical strategy for differentiating and profiling two structurally distinct but analytically challenging impurities of Simvastatin: the oxidative degradant 6-Oxo Simvastatin and the halogenated process impurity 5'-Chloro-6'-oxo Simvastatin .[1][2][3][4]
Executive Summary: The Critical Distinction
In the development of Simvastatin (an HMG-CoA reductase inhibitor), distinguishing between oxidative degradants and halogenated process impurities is a critical quality attribute. While 6-Oxo Simvastatin is a common oxidative degradant often monitored as a stability indicator, 5'-Chloro-6'-oxo Simvastatin represents a "halo-oxidative" impurity class.[1][2][3][4]
The distinction is not merely academic; it is regulatory.
-
6-Oxo Simvastatin: typically classified as a Class II degradation product (qualified at higher thresholds).[1][2][3][4]
-
5'-Chloro-6'-oxo Simvastatin: often flagged as a potential Mutagenic Impurity (PMI) due to the alkyl halide motif, requiring control at Threshold of Toxicological Concern (TTC) levels (often < 1.5 µ g/day ).[1][2][3][4]
This guide provides the experimental logic to separate, identify, and control these species.
Structural & Mechanistic Comparison
The fundamental difference lies in their origin. 6-Oxo arises from radical autoxidation during storage, whereas the 5'-Chloro variant typically arises during synthesis steps involving chlorinated solvents (e.g., Dichloromethane) or reagents (e.g., Hypochlorite) in the presence of oxidative stress.[1][2][3][4]
Table 1: Physicochemical Profile Comparison[1][3][4][5]
| Feature | 6-Oxo Simvastatin | 5'-Chloro-6'-oxo Simvastatin |
| Origin | Degradation: Autoxidation of the hexahydronaphthalene ring (allylic oxidation).[1][2][3][4] | Process: Electrophilic chlorination or radical reaction with chlorinated solvents during oxidation.[1] |
| Regulatory Status | Standard Impurity: Limits governed by ICH Q3B (typically 0.15% - 0.5%).[1][2][3][4] | Genotoxic Alert: Potential alkylating agent.[1] Limits governed by ICH M7 (ppm levels).[1][4] |
| Chromatography (RP-HPLC) | Elutes before Simvastatin (more polar due to ketone).[1][2][4] | Elutes after 6-Oxo (Cl atom adds significant lipophilicity).[1][2][3][4] |
| Mass Spectrometry | ||
| UV Absorbance | Similar |
Formation Pathways (Visualized)
The following diagram illustrates the divergent pathways leading to these two impurities. The "Critical Control Point" highlights where process parameters (solvent choice) influence the impurity profile.
Caption: Divergent formation of oxidative (Green) vs. chlorinated (Red) impurities from a common radical intermediate.[1][3][4]
Analytical Strategy: The "Twin-Peak" Problem
In standard Reverse Phase HPLC (C18 column), these two impurities can exhibit co-elution or close elution because the polarity increase from the ketone (6-oxo) is partially offset by the lipophilicity of the chlorine atom in the 5'-chloro analog.[4]
Experimental Workflow: Definitive Identification
Step 1: Chromatographic Separation (UPLC Method)[1][3][4]
-
Column: C18 Shielded Phase (e.g., BEH C18), 1.7 µm, 2.1 x 100 mm.[1][2][3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).[1][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (50% B to 90% B over 8 minutes).
-
Rationale: The acidic mobile phase ensures the lactone ring remains stable during analysis. The high organic ramp is necessary to elute the lipophilic chlorinated species.
Step 2: Mass Spectrometry (The Smoking Gun)
You cannot rely on Retention Time (RT) alone during method development.[1][4] You must use MS to validate the peak identity.
-
Target: 5'-Chloro-6'-oxo Simvastatin[1][2][3][4]
-
m/z: Look for mass shift corresponding to substitution of H with Cl (+34 Da) on top of oxidation.[4]
-
Isotope Pattern (CRITICAL): You must observe the ³⁵Cl / ³⁷Cl isotopic signature .[1][4] The M+2 peak will be approximately 33% the height of the M peak. If this split is absent, it is NOT the chloro-impurity. [1][2][3][4]
-
Detailed Experimental Protocol: Forced Degradation & Spiking[1][3][7]
To validate your method's specificity, you must artificially generate these impurities.[2][3]
Protocol A: Oxidative Stress (Generating 6-Oxo)[1][2][3][4]
-
Preparation: Dissolve 10 mg Simvastatin in 5 mL Acetonitrile.
-
Stress: Add 1 mL of 3% Hydrogen Peroxide (
). -
Incubation: Heat at 60°C for 4 hours.
-
Observation: This will generate the 6-Oxo peak as the dominant degradant.[1] Use this to mark the RT of the oxidative species.
Protocol B: Halo-Oxidative Stress (Generating 5'-Chloro-6'-oxo)
Note: This mimics a "worst-case" cleaning validation failure or solvent contamination.[1][2][3][4]
-
Preparation: Dissolve 10 mg Simvastatin in 5 mL Dichloromethane (DCM) (or add 100 µL dilute HCl to an ACN solution).
-
Stress: Add 1 mL of 3%
(or dilute Sodium Hypochlorite for direct chlorination). -
Incubation: Expose to UV light (254 nm) for 2 hours (to induce radical formation in DCM) or stir at room temperature if using Hypochlorite.
-
Observation: The combination of oxidant and chloride source will generate the 5'-Chloro analog.
-
Comparison: Overlay Chromatograms A and B. The 5'-Chloro peak should elute later than the 6-Oxo peak due to the heavy halogen atom.[1][2]
Data Reporting: Acceptance Criteria
When publishing or reporting these results in a validation package:
| Parameter | Acceptance Criterion |
| Resolution ( | |
| Peak Purity (PDA) | Purity Angle < Purity Threshold (ensures no co-elution).[1][4] |
| Mass Accuracy | < 5 ppm (using Q-TOF or Orbitrap) to confirm elemental composition. |
| S/N Ratio (LOQ) | > 10 for the 5'-Chloro variant (due to lower TTC limits).[1][2][4] |
References
-
Waters Corporation. Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS. Application Note. Link
-
SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Technical Note. Link
-
Bhatia, M. S., et al. (2011).[1][2][3][4][6] Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614.[1][2][3][4][6][7] Link
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][4]Link
-
VEEPrho. 6-Oxo Simvastatin-D6 Reference Standard Data Sheet.Link[1][3][4]
(Note: While specific literature on "5'-Chloro-6'-oxo" is proprietary/sparse, the protocols above are derived from standard "halo-statin" impurity profiling principles found in the cited mass spectrometry workflows.)
Sources
- 1. Simvastatin EP Impurity B | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. tlcpharma.com [tlcpharma.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) Synthesis, characterization and quantification of simvastatin metabolites and impurities [academia.edu]
Safety Operating Guide
Personal protective equipment for handling 5'-Chloro-6'-oxo Simvastatin
The following guide details the operational safety, containment, and logistical protocols for handling 5'-Chloro-6'-oxo Simvastatin (CAS Ref: 134395-21-4 / Analogous Series). This substance is a specialized chlorinated oxidative impurity of Simvastatin.
Safety Alert: As a halogenated derivative of a potent HMG-CoA reductase inhibitor, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with potential genotoxic risks until definitive toxicology data proves otherwise.[1][2]
Critical Hazard Profile & Risk Assessment
Before opening any vial, you must understand the "Why" behind the safety protocols. This compound combines the systemic toxicity of statins with the structural alerts of halogenated impurities.
| Hazard Category | Classification (GHS/Analogous) | Mechanism & Risk |
| Reproductive Toxicity | Category 1B / H360 | Statins deplete mevalonate, essential for fetal development.[1][2][3] Strict avoidance for pregnant/nursing personnel. |
| Genotoxicity Potential | Suspected (PGI) | The addition of a chlorine atom (5'-position) and ketone (6'-oxo) introduces electronic changes that may alter DNA reactivity compared to the parent API.[1][2][3] |
| Target Organ Toxicity | STOT-RE (Liver/Muscle) | Potent inhibition of HMG-CoA reductase.[1][2][3] Risk of rhabdomyolysis or hepatotoxicity upon systemic absorption. |
| Occupational Exposure Band | OEB 4 (Default) | Control Limit: < 1 µg/m³ (8-hr TWA).[1] Handle only in contained systems. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" rules. Use this risk-based matrix to select PPE based on your specific manipulation.
PPE Selection Logic
| Operation | Respiratory Protection | Dermal Protection | Ocular Protection | Engineering Control |
| Storage/Transport (Sealed Vial) | N95 or Surgical Mask (Precautionary) | Single Nitrile Gloves (4 mil) | Safety Glasses | None required |
| Weighing / Solid Handling (< 10 mg) | P100 / N99 Respirator (if outside isolator) | Double Gloving: 1.[1][2][3] Inner: Latex/Nitrile (Thin)2.[1] Outer: Extended Cuff Nitrile (5-8 mil) | Goggles (Sealed) | Vented Balance Enclosure (VBE) or Class II BSC |
| Weighing / Solid Handling (> 10 mg) | PAPR (Powered Air Purifying Respirator) | Double Gloving + Tyvek Sleeves | PAPR Hood | Glovebox / Isolator (Negative Pressure) |
| Solution Handling (Dissolved in DMSO/MeOH) | Half-face Respirator (OV Cartridges) | Laminate / Chem-Rated Gloves (e.g., Silver Shield) - Solvents permeate nitrile![1][2][3] | Face Shield + Goggles | Fume Hood |
Operational Workflow: Step-by-Step
This workflow is designed to maintain a "Chain of Containment" from storage to disposal.
Phase 1: Receiving & Inspection[1]
-
Quarantine: Receive the package in a designated low-traffic area.
-
Wipe Down: Wipe the exterior of the shipping container with 0.1% Sodium Dodecyl Sulfate (SDS) or surfactant before opening.[1]
-
Secondary Containment: Never remove the primary vial from its Ziploc/sealed bag until it is inside the VBE or Fume Hood.
Phase 2: Weighing (The Critical Step)
Static electricity is the enemy.[1] Statins are often fluffy, electrostatic powders that disperse easily.[1][2]
-
Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure to neutralize the vial and spatula.[1]
-
Tare Method:
-
Wet Method (Preferred): If possible, add the solvent directly to the shipping vial to create a stock solution, avoiding solid transfer entirely.
Phase 3: Solubilization
-
Solvent Choice: DMSO or Methanol are standard.[1]
-
Permeation Risk: Once dissolved in DMSO, the compound can penetrate skin instantly. Nitrile gloves offer <5 minutes of protection against DMSO. [1]
-
Protocol: If using DMSO, wear Silver Shield (Laminate) gloves under outer nitrile gloves.[1]
Visualization: Handling & Decision Logic
The following diagrams illustrate the safe handling workflow and the decision logic for containment.
Figure 1: Operational workflow emphasizing the divergence in engineering controls for solid vs. liquid handling.
Figure 2: Emergency spill response logic. Note the "Wet Cover" technique for powders to prevent aerosolization.
Disposal & Decontamination Protocols
Chemical Waste:
-
Segregation: Do not mix with general organic waste.[1] Label clearly: "Contains Halogenated Statin Impurity - High Potency."[1]
-
Destruction: Must be sent for High-Temperature Incineration (>1000°C) to ensure destruction of the chlorinated ring system.[1]
Decontamination Solution:
-
Standard bleach is ineffective for degrading the lipophilic statin core.
-
Recommended Decon Mix:
-
Surfactant: 1% Alconox or SDS (to lift the hydrophobic powder).[1]
-
Solvent: 50% Isopropanol (to solubilize residues).
-
Water: Rinse.
-
-
Procedure: Apply surfactant first, wipe, then apply solvent, then rinse.[1]
References
-
National Center for Biotechnology Information (NCBI). Simvastatin - Compound Summary (CID 54454).[1] PubChem.[7] Available at: [Link][1][2]
-
European Medicines Agency (EMA). Guideline on setting health-based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities.[1] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1][2]
-
SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Reference for OEB Classification).[1]
Sources
- 1. 6-Oxo Simvastatin | CAS 130468-11-0 | LGC Standards [lgcstandards.com]
- 2. Simvastatin [webbook.nist.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Simvastatin (Zocor) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. .Simvastatin | C25H38O5 | CID 129637432 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
